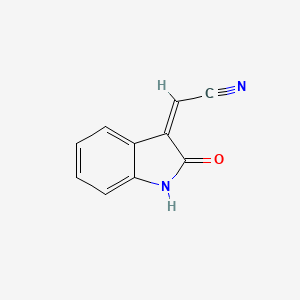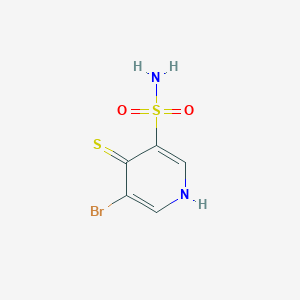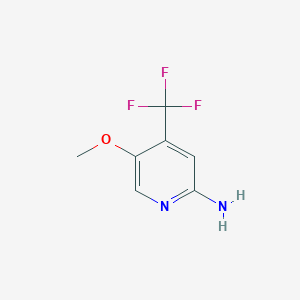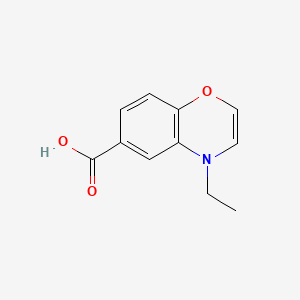
2-Methyl-3-(pyridin-2-yl)acrylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride typically involves the reaction of 2-methyl-3-(pyridin-2-yl)acrylic acid with hydrochloric acid. The reaction conditions often include room temperature and normal atmospheric pressure . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the pyridinyl group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride can be compared with other similar compounds, such as:
2-methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride: This compound has a similar structure but with the pyridinyl group at a different position, leading to different chemical and biological properties.
2-methyl-3-(pyridin-4-yl)prop-2-enoic acid hydrochloride: Another structural isomer with distinct properties and applications.
The uniqueness of 2-methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride lies in its specific structural configuration, which imparts unique reactivity and biological activity compared to its isomers .
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
2-methyl-3-pyridin-2-ylprop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)6-8-4-2-3-5-10-8;/h2-6H,1H3,(H,11,12);1H |
Clave InChI |
NEBYARORPPKCJT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=CC=CC=N1)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)


![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)

![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)

![2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride](/img/structure/B11824562.png)


![[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)


